molecular formula C13H24N2O2 B011330 N-tert-butylprop-2-enamide;N-propan-2-ylprop-2-enamide CAS No. 102667-59-4

N-tert-butylprop-2-enamide;N-propan-2-ylprop-2-enamide

Cat. No.: B011330
CAS No.: 102667-59-4
M. Wt: 240.34 g/mol
InChI Key: QXHHDDQALLLOJV-UHFFFAOYSA-N
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Description

Poly(N-isopropylacrylamide-N-tert-butylacrylamide)copolymer is a thermoresponsive polymer that exhibits unique properties due to its ability to undergo reversible phase transitions in response to temperature changes. This copolymer is synthesized from the monomers N-isopropylacrylamide and N-tert-butylacrylamide, which impart distinct hydrophilic and hydrophobic characteristics to the polymer. The lower critical solution temperature (LCST) of this copolymer can be tailored by adjusting the ratio of the monomers, making it suitable for various applications in biomedical and industrial fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

Poly(N-isopropylacrylamide-N-tert-butylacrylamide)copolymer is typically synthesized through free radical polymerization. The monomers N-isopropylacrylamide and N-tert-butylacrylamide are dissolved in a suitable solvent, such as water or an organic solvent, along with an initiator like ammonium persulfate. The polymerization reaction is carried out at a controlled temperature, usually around 60-70°C, under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the copolymer can be produced using large-scale polymerization reactors. The process involves continuous feeding of the monomers and initiator into the reactor, maintaining the desired temperature and reaction conditions. The resulting copolymer is then purified through precipitation, filtration, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Poly(N-isopropylacrylamide-N-tert-butylacrylamide)copolymer undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized, reduced, or substituted derivatives of the copolymer, which can exhibit different physical and chemical properties .

Mechanism of Action

The mechanism by which Poly(N-isopropylacrylamide-N-tert-butylacrylamide)copolymer exerts its effects is primarily based on its thermoresponsive behavior. At temperatures below the LCST, the copolymer is hydrophilic and soluble in water. As the temperature increases above the LCST, the copolymer becomes hydrophobic and precipitates out of solution. This reversible phase transition is driven by changes in the hydrogen bonding interactions between the polymer chains and water molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Poly(N-isopropylacrylamide-N-tert-butylacrylamide)copolymer is unique due to its tunable LCST and the ability to combine both hydrophilic and hydrophobic properties. This makes it highly versatile for various applications, especially in biomedical and industrial fields .

Properties

IUPAC Name

N-tert-butylprop-2-enamide;N-propan-2-ylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.C6H11NO/c1-5-6(9)8-7(2,3)4;1-4-6(8)7-5(2)3/h5H,1H2,2-4H3,(H,8,9);4-5H,1H2,2-3H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHHDDQALLLOJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C=C.CC(C)(C)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

102667-59-4
Record name 2-Propenamide, N-(1,1-dimethylethyl)-, polymer with N-(1-methylethyl)-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102667-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20145442
Record name Poly(N-isopropylacrylamide-N-tert-butylacrylamide)copolymer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20145442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102667-59-4
Record name Poly(N-isopropylacrylamide-N-tert-butylacrylamide)copolymer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20145442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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